REACTION_SMILES
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[CH2:6]([Li:7])[CH2:8][CH2:9][CH3:10].[Cl:11][c:12]1[n:13][cH:14][cH:15][c:16]([CH3:18])[n:17]1.[cH:1]1[cH:2][cH:3][s:4][cH:5]1>>[cH:1]1[cH:2][c:3](-[c:14]2[n:13][c:12]([Cl:11])[n:17][c:16]([CH3:18])[cH:15]2)[s:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccnc(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccsc1
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Name
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Type
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product
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Smiles
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Cc1cc(-c2cccs2)nc(Cl)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |